

A Technical Guide to Desbutyl Lumefantrine D9 for Research Applications

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Compound of Interest

Compound Name: Desbutyl Lumefantrine D9

Cat. No.: B1139160

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This technical guide provides an in-depth overview of **Desbutyl Lumefantrine D9**, a deuterated analog of the primary active metabolite of the antimalarial drug Lumefantrine. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's properties, suppliers, and its critical role as an internal standard in pharmacokinetic and metabolic studies. Furthermore, it details experimental protocols for its use and presents key biological data for its non-deuterated counterpart, Desbutyl Lumefantrine.

Introduction

Desbutyl Lumefantrine is the major and more potent antimalarial metabolite of Lumefantrine, formed primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.^{[1][2][3]} Due to its significance in understanding the overall efficacy and pharmacokinetics of Lumefantrine, accurate quantification of both the parent drug and its metabolite is crucial in clinical and research settings. **Desbutyl Lumefantrine D9**, a stable isotope-labeled version of the metabolite, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.^[4] Its use ensures high accuracy and precision by correcting for variations during sample preparation and analysis.^[5]

Suppliers of Desbutyl Lumefantrine D9

A number of chemical suppliers provide **Desbutyl Lumefantrine D9** for research purposes. These include:

- Veeprho

- Clinivex
- Santa Cruz Biotechnology (SCBT)
- ChemSrc
- Acanthus Research
- Hexonsynth
- Pharmaffiliates
- Axios Research
- Clearsynth
- TargetMol

It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the compound.

Chemical and Physical Properties

The fundamental properties of **Desbutyl Lumefantrine D9** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₆ H ₁₅ D ₉ Cl ₃ NO	
Molecular Weight	481.89 g/mol	
CAS Number	1346606-35-6	
IUPAC Name	(Z)-2-((butyl-d ₉)amino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol	
Synonyms	α-[(Butylamino-d ₉)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol, Desbutyl-benflumetol D ₉	
Primary Application	Internal standard for quantification of Lumefantrine and Desbutyl Lumefantrine by LC-MS/MS	

Biological Activity of Desbutyl Lumefantrine (Non-deuterated)

Research has demonstrated that Desbutyl Lumefantrine exhibits greater in vitro antimalarial potency than its parent compound, Lumefantrine. This enhanced activity is a significant factor in the overall therapeutic effect of artemether-lumefantrine combination therapy.

In Vitro Antimalarial Activity

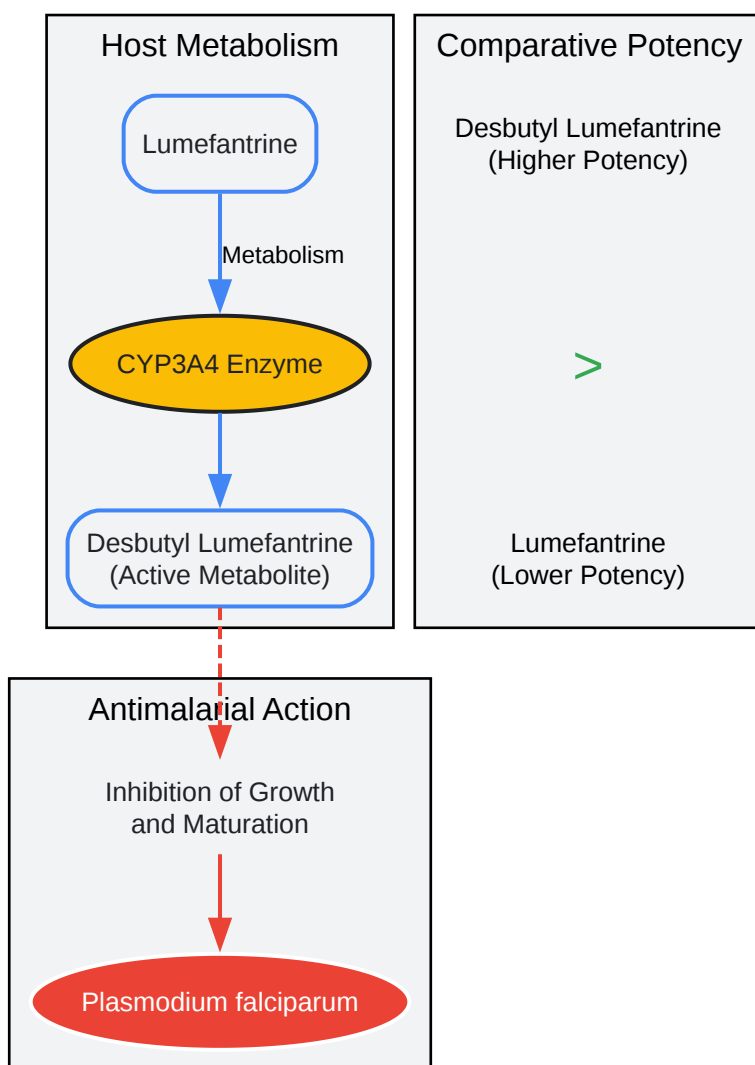
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Desbutyl Lumefantrine and Lumefantrine against chloroquine-sensitive (3D7) and chloroquine-resistant (W2mef) strains of *Plasmodium falciparum*.

Compound	P. falciparum Strain	Geometric Mean IC ₅₀ (nM)	95% Confidence Interval (nM)	Reference
Desbutyl Lumefantrine	3D7	9.0	5.7 - 14.4	
Desbutyl Lumefantrine	W2mef	9.5	7.5 - 11.9	
Lumefantrine	3D7	65.2	42.3 - 100.8	
Lumefantrine	W2mef	55.5	40.6 - 75.7	

The data clearly indicates that Desbutyl Lumefantrine is significantly more potent in vitro than Lumefantrine against both parasite strains.

Metabolic Pathway and Mechanism of Action

The metabolic conversion of Lumefantrine to the more active Desbutyl Lumefantrine is a key pharmacokinetic process. The diagram below illustrates this pathway and the subsequent inhibitory action on P. falciparum.



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Caption: Metabolic activation of Lumefantrine and the antimalarial action of its metabolite.

Experimental Protocols

Desbutyl Lumefantrine D9 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Lumefantrine and Desbutyl Lumefantrine in biological matrices such as plasma. Below are detailed protocols adapted from published literature.

Protocol 1: LC-MS/MS Quantification in Human Plasma (Method A)

This method utilizes protein precipitation for sample preparation.

1. Sample Preparation:

- To 100 μ L of human plasma, add an appropriate amount of internal standard solution (**Desbutyl Lumefantrine D9** and Lumefantrine-d18 in acetonitrile).
- Perform protein precipitation by adding a specified volume of acetonitrile.
- Vortex mix the samples vigorously.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

- Column: Hypersil Gold C18 (20 x 2.1 mm, 1.9 μ m)
- Mobile Phase A: 0.5% formic acid in water
- Mobile Phase B: 0.5% formic acid in methanol
- Flow Rate: 0.5 mL/min
- Gradient: A suitable gradient program to ensure separation of analytes from matrix components.
- Injection Volume: 5-10 μ L

3. Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Selected Reaction Monitoring (SRM)
- SRM Transitions (Precursor Ion \rightarrow Product Ion):
- Lumefantrine: m/z 528.2 \rightarrow 510.2
- Desbutyl Lumefantrine: m/z 472.3 \rightarrow 454.2
- **Desbutyl Lumefantrine D9** (IS): m/z 481.9 \rightarrow 463.2 (example transition, verify with instrument)

4. Data Analysis:

- Quantify the concentration of Lumefantrine and Desbutyl Lumefantrine by calculating the peak area ratio of the analyte to the internal standard (**Desbutyl Lumefantrine D9**).

Protocol 2: LC-MS/MS Quantification in Human Plasma (Method B)

This method employs solid-phase extraction (SPE) for cleaner sample preparation.

1. Sample Preparation:

- To 100 µL of plasma, add the internal standard solution (**Desbutyl Lumefantrine D9**).
- Precondition an Oasis HLB SPE cartridge (1cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.
- Elute the analytes with 1 mL of acetonitrile containing 1% formic acid.
- Evaporate the eluate to dryness and reconstitute in mobile phase for injection.

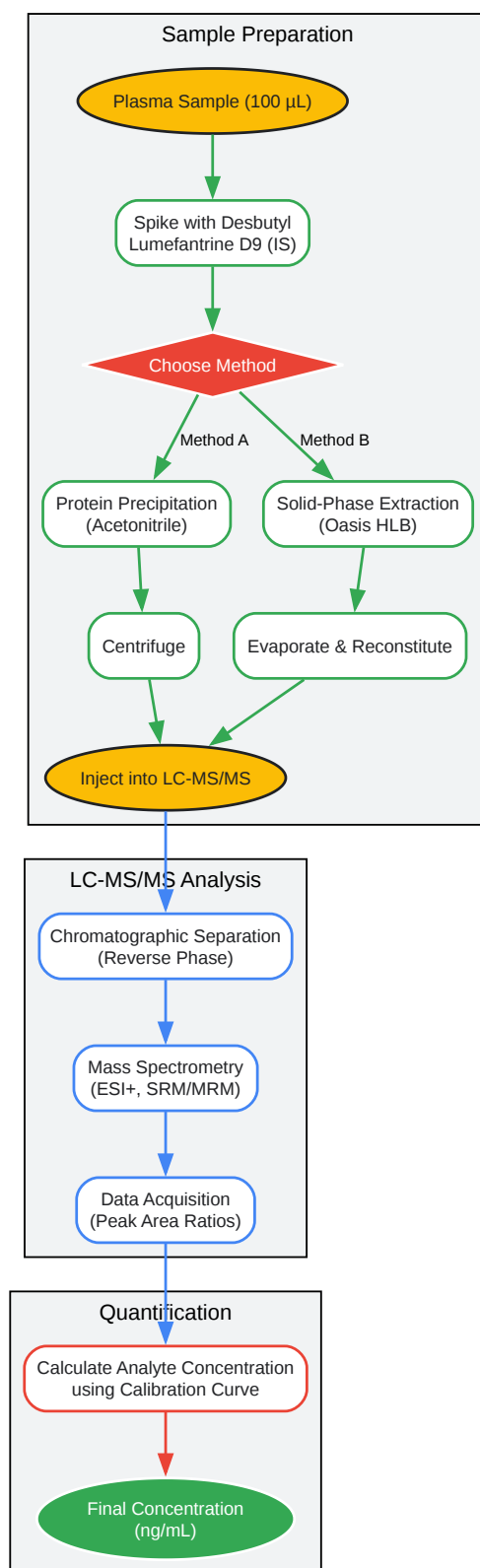
2. Chromatographic Conditions:

- Column: XTerra RP18 (100 x 2.1 mm, 5.0 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.2-0.4 mL/min
- Gradient: A linear gradient from low to high organic phase (acetonitrile).
- Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

- Ionization Mode: Positive ESI
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lumefantrine, Desbutyl Lumefantrine, and **Desbutyl Lumefantrine D9**.

The following diagram outlines the general workflow for these analytical methods.



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Caption: General workflow for the quantification of Lumefantrine and its metabolite.

Conclusion

Desbutyl Lumefantrine D9 is an indispensable tool for researchers engaged in the study of antimalarial drugs, particularly Lumefantrine. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Lumefantrine and its highly active metabolite, Desbutyl Lumefantrine. The information and protocols provided in this guide are intended to support the design and execution of robust analytical methods for pharmacokinetic, drug metabolism, and clinical research studies.

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